molecular formula C15H21NO4 B3047529 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate CAS No. 1414029-44-9

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate

Cat. No.: B3047529
CAS No.: 1414029-44-9
M. Wt: 279.33
InChI Key: AYIYUIXJNHFKNJ-UHFFFAOYSA-N
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Description

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C15H21NO4. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by tert-butyl groups, and the carboxyl groups are esterified with tert-butyl alcohol. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product. The purification process typically involves recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyridine-2,5-dimethanol.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Pyridine-2,5-dicarboxylic acid.

    Reduction: Pyridine-2,5-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Di-tert-butyl pyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The ester functional groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and functional group accessibility. This makes it particularly useful in applications where selective reactivity is required.

Properties

IUPAC Name

ditert-butyl pyridine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)19-12(17)10-7-8-11(16-9-10)13(18)20-15(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIYUIXJNHFKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174357
Record name 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414029-44-9
Record name 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414029-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyridinedicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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